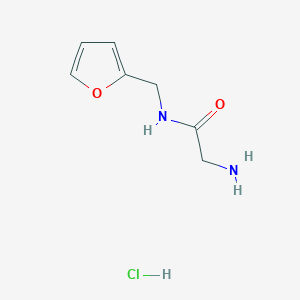
Ácido 1-(2-metoxietil)-2-(2-metoxifenil)-5-oxopirrolidina-3-carboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the methoxyethyl, methoxyphenyl, and carboxylic acid groups. This could potentially be achieved through a series of substitution and condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the methoxyethyl and methoxyphenyl groups likely adding steric bulk . The presence of the carboxylic acid group would introduce polarity and the potential for hydrogen bonding.Chemical Reactions Analysis
As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in condensation reactions to form amides, esters, or anhydrides . The methoxy groups might also be susceptible to reactions such as demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The carboxylic acid group would likely confer acidity and polarity, while the methoxy groups could increase its solubility in organic solvents .Aplicaciones Científicas De Investigación
Inhibidores de la γ-secretasa
Este compuesto se utiliza como reactivo para la preparación de sulfonamidas bicíclicas puenteadas por N, que sirven como inhibidores de la γ-secretasa . La γ-secretasa es un complejo proteolítico multisubunidad que juega un papel crucial en el desarrollo de la enfermedad de Alzheimer al producir péptidos β-amiloides. Los inhibidores de esta enzima se consideran agentes terapéuticos potenciales para el tratamiento de la enfermedad de Alzheimer.
Reacción de Mitsunobu
El compuesto está involucrado en la preparación de azodicarboxilato de dimetoxietilo a través de amidación/oxidación, que luego se aplica a la reacción de Mitsunobu . La reacción de Mitsunobu es una reacción química que se utiliza para invertir la estereoquímica de los alcoholes o para reemplazar los grupos hidroxilo por otros nucleófilos.
Cianoesterificación de Alenos
Actúa como reactivo en un proceso de cianoesterificación catalizado por níquel de alenos . Este proceso es regioselectivo, estereoselectivo y cinéticamente controlado, lo que permite la síntesis precisa de cianoésteres, que son intermediarios valiosos en la síntesis orgánica.
Inhibidores de Lck
El compuesto se utiliza en la preparación de amino carboxamidobenzotiazoles como inhibidores de la cinasa Lck . Lck es una enzima crítica en la vía de señalización de los linfocitos T, y su inhibición es una estrategia para la terapia inmunosupresora, que es útil para prevenir el rechazo de trasplantes de órganos y tratar enfermedades autoinmunes.
Síntesis de Espirooxindoles
Se utiliza en la síntesis no racémica de espirooxindoles utilizando una reacción de acoplamiento de tres componentes estereoselectiva . Los espirooxindoles son una clase de compuestos con significativa actividad biológica y se encuentran en muchos productos naturales y farmacéuticos.
Reacciones de Acilación
El compuesto también se utiliza en reacciones de acilación para agregar diversidad estructural a varias moléculas . La acilación es una reacción fundamental en química orgánica que introduce un grupo acilo en una molécula, alterando así sus propiedades y aplicaciones potenciales.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-2-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-8-7-16-13(17)9-11(15(18)19)14(16)10-5-3-4-6-12(10)21-2/h3-6,11,14H,7-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPGOIQXHFUCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



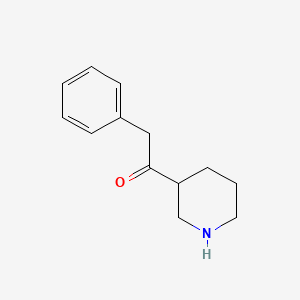
![8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520605.png)


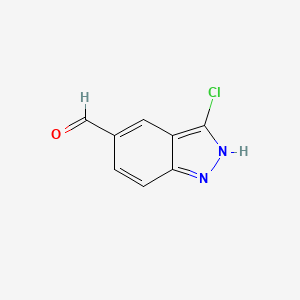
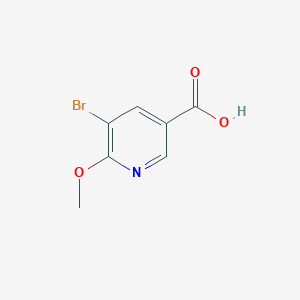
![8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520613.png)
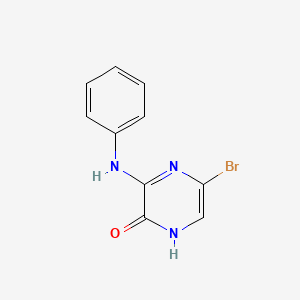
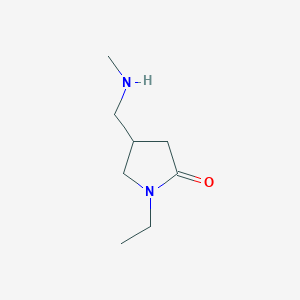
![[1-(2-Methoxyethyl)piperidin-3-yl]methanol](/img/structure/B1520621.png)

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1520624.png)

